![molecular formula C23H22ClN3OS2 B2405405 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride CAS No. 1184964-04-2](/img/structure/B2405405.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3OS2 and its molecular weight is 456.02. The purity is usually 95%.
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Mechanism of Action
Mode of Action
For instance, some benzothiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria.
Pharmacokinetics
It is known that benzothiazole derivatives have been evaluated for their in vitro and in vivo activity , indicating that they have some level of bioavailability.
Result of Action
Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
It is known that the efficacy of benzothiazole derivatives can vary depending on the specific conditions of the experiment .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit COX-1, an enzyme involved in inflammation . The compound’s interaction with this enzyme is likely due to its structural features, particularly the presence of the benzothiazole and tetrahydrothieno[2,3-c]pyridin moieties .
Cellular Effects
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride has been shown to have significant effects on various types of cells. In particular, it has demonstrated inhibitory effects against M. tuberculosis, suggesting potential anti-tubercular activity . It also influences cellular function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit COX-1, thereby reducing the production of prostaglandins and other mediators of inflammation . Molecular docking studies have also been conducted to visualize the binding of this compound to its target proteins .
Dosage Effects in Animal Models
While there is no specific information available on the dosage effects of this compound in animal models, compounds with similar structures have been studied. For instance, benzothiazole derivatives have been evaluated for their anti-inflammatory activity, with certain compounds demonstrating increased activity at higher dosages .
Metabolic Pathways
Given its structural similarity to other benzothiazole derivatives, it may be involved in similar metabolic processes .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the thieno[2,3-c]pyridine core followed by functionalization with benzo[d]thiazole and phenylacetamide moieties. The synthesis pathway typically includes:
- Formation of the Tetrahydrothieno[2,3-c]pyridine : Using appropriate precursors to construct the thieno-pyridine framework.
- Coupling Reactions : Employing coupling agents to attach the benzo[d]thiazole group.
- Final Acetylation : Introducing the phenylacetamide moiety to yield the final product.
Structural Formula
The structural formula can be represented as follows:
This compound exhibits a complex structure that contributes to its biological activity.
Inhibition of APE1
Research indicates that this compound shows significant inhibition of APE1 activity. APE1 is crucial for DNA repair processes, particularly in the context of apurinic/apyrimidinic sites.
Key Findings:
- Inhibition Potency : The compound exhibits low micromolar activity against purified APE1 enzyme assays and shows comparable efficacy in HeLa cell extracts .
- Synergistic Effects : It potentiates the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of AP sites in treated cells .
Pharmacokinetics and ADME Profile
The pharmacokinetic profile of this compound has been assessed in preclinical studies:
- Administration : Following intraperitoneal administration at a dose of 30 mg/kg in mice, favorable plasma and brain exposure levels were observed.
- Absorption : The compound demonstrates good absorption characteristics which are critical for its potential therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the benzothiazole and thienopyridine moieties significantly impact biological activity. Variations in substituents can alter potency and selectivity towards APE1 inhibition.
Compound Variation | APE1 Inhibition (µM) | Comments |
---|---|---|
Base Compound | 5 | Strong inhibition observed |
Methyl Substituted | 3 | Enhanced potency |
Isopropyl Substituted | 7 | Moderate activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in cellular models:
- HeLa Cell Line Studies : Treatment with the compound resulted in a significant increase in cell death when combined with MMS compared to MMS alone.
- Animal Models : In vivo studies demonstrated reduced tumor growth rates when administered with standard chemotherapeutic agents.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-26-12-11-16-19(14-26)29-23(25-20(27)13-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)28-22;/h2-10H,11-14H2,1H3,(H,25,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCYBNPUOJVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.